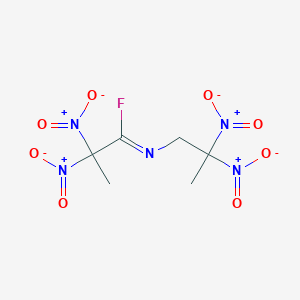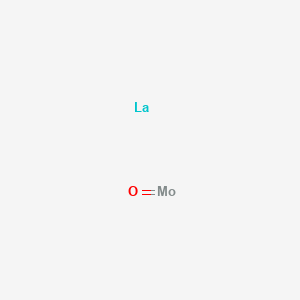
Lanthanum;oxomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum oxomolybdenum, also known as lanthanum molybdate, is a compound that combines lanthanum and molybdenum with oxygen. This compound is part of the LAMOX family, which is known for its fast oxide-ion conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum molybdate can be synthesized through various methods. One common approach is the citrate-nitrate auto-ignition process. In this method, lanthanum nitrate and ammonium molybdate are mixed with citric acid and then ignited to produce lanthanum molybdate . Another method involves the sol-gel technique, where lanthanum oxide and molybdenum oxide are dissolved in a solvent, followed by gelation and calcination .
Industrial Production Methods
Industrial production of lanthanum molybdate typically involves high-temperature solid-state reactions. Lanthanum oxide and molybdenum oxide powders are mixed and heated at temperatures above 800°C to form the desired compound. This method ensures high purity and crystallinity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxygen to form different oxides, and it can also participate in redox reactions with other metal ions .
Common Reagents and Conditions
Common reagents used in reactions with lanthanum molybdate include oxygen, hydrogen, and various acids. For example, lanthanum molybdate can react with hydrochloric acid to form lanthanum chloride and molybdenum chloride .
Major Products Formed
The major products formed from reactions involving lanthanum molybdate depend on the specific reaction conditions. For instance, oxidation reactions typically yield higher oxides of molybdenum, while reduction reactions can produce lower oxidation states of molybdenum .
Aplicaciones Científicas De Investigación
Lanthanum molybdate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which lanthanum molybdate exerts its effects is primarily through its ability to conduct oxide ions. This property is due to the unique arrangement of lanthanum and molybdenum atoms in the crystal lattice, which facilitates the movement of oxide ions. The compound’s high ionic conductivity makes it an excellent material for applications requiring efficient ion transport .
Comparación Con Compuestos Similares
Lanthanum molybdate can be compared with other similar compounds, such as:
Stabilized Zirconia: Both compounds exhibit high oxide-ion conductivity, but lanthanum molybdate has a lower activation energy for ion transport.
Conclusion
Lanthanum molybdate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high oxide-ion conductivity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
Propiedades
Número CAS |
147231-37-6 |
|---|---|
Fórmula molecular |
LaMoO |
Peso molecular |
250.85 g/mol |
Nombre IUPAC |
lanthanum;oxomolybdenum |
InChI |
InChI=1S/La.Mo.O |
Clave InChI |
SCJGVKYSOPVNSS-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)

![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
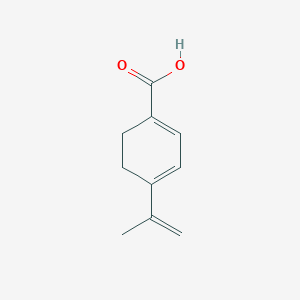
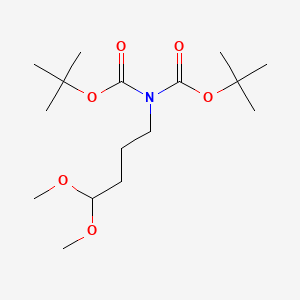
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
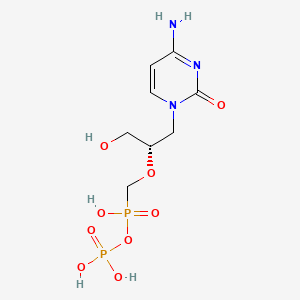
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
